IDE Inhibition: Covalent Cys819 Targeting vs. Reversible Inhibitors
ML345 inhibits IDE via covalent modification of cysteine 819 (Cys819), a mechanism distinct from reversible inhibitors like 6bK and peptide hydroxamates. The IC50 for IDE inhibition is 188 nM [1]. In a cysteine-null IDE mutant assay, ML345 showed IC50 >100 μM (inactive), confirming covalent targeting [1]. In contrast, 6bK exhibits an IC50 of 50 nM but lacks defined covalent mechanism data . The covalent mechanism of ML345 may confer sustained target engagement.
| Evidence Dimension | IDE inhibition mechanism and potency |
|---|---|
| Target Compound Data | IC50 = 188 nM (wild-type IDE); IC50 >100 μM (cysteine-null mutant) |
| Comparator Or Baseline | 6bK: IC50 = 50 nM (wild-type IDE); mechanism not fully defined |
| Quantified Difference | ML345 shows >530-fold selectivity loss in cysteine-null mutant vs wild-type, confirming covalent mechanism; 6bK lacks equivalent data |
| Conditions | Cell-free fluorescence polarization (FP) assay using recombinant IDE and FabB substrate |
Why This Matters
Covalent inhibition may provide prolonged pharmacodynamic effects in cellular and in vivo models compared to reversible inhibitors, influencing experimental design for chronic exposure studies.
- [1] Maianti JP, et al. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE). Probe Reports from the NIH Molecular Libraries Program. 2012 Dec 17 [updated 2014 May 13]. View Source
